![molecular formula C23H18BrClN4O2S B12051088 N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476484-46-5](/img/structure/B12051088.png)
N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophényl)-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est un composé organique complexe qui présente une combinaison de groupes bromophényle, chlorophényle, méthoxyphényle et triazolyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(3-bromophényl)-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d’hydrazine et des aldéhydes ou des cétones appropriés.
Introduction du groupe bromophényle : Cette étape implique la bromation d’un cycle phényle, qui peut être réalisée en utilisant du brome ou du N-bromosuccinimide (NBS) dans des conditions contrôlées.
Fixation des groupes chlorophényle et méthoxyphényle : Ces groupes peuvent être introduits par des réactions de substitution nucléophile, souvent en utilisant des dérivés benzéniques chlorés et méthoxylés.
Assemblage final : La dernière étape implique le couplage du cycle triazole aux groupes bromophényle, chlorophényle et méthoxyphényle par une série de réactions de condensation et de substitution.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela peut inclure l’utilisation de catalyseurs, d’environnements de réaction contrôlés et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-bromophényl)-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être réalisée en utilisant des réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Les atomes de brome et de chlore dans le composé peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol pour la substitution nucléophile.
Principaux produits
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation des alcools ou des amines correspondants.
Substitution : Formation de dérivés avec différents groupes fonctionnels remplaçant le brome ou le chlore.
Applications de la recherche scientifique
N-(3-bromophényl)-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide a plusieurs applications de recherche scientifique :
Chimie médicinale : Utilisation potentielle comme pharmacophore dans la conception de médicaments en raison de sa structure complexe et de ses groupes fonctionnels.
Études biologiques : Investigation de son activité biologique, y compris ses propriétés antimicrobiennes et anticancéreuses.
Science des matériaux : Utilisation dans le développement de nouveaux matériaux dotés de propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de N-(3-bromophényl)-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole et les groupes phényle peuvent interagir avec les enzymes ou les récepteurs, conduisant à l’inhibition ou à l’activation des voies biologiques. Les cibles moléculaires et les voies exactes dépendraient de l’application spécifique et nécessiteraient des recherches supplémentaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-bromophényl)-3-phénylacrylamide
- 4,4’-((4-bromophényl)azanediyl)dibenzaldéhyde
Unicité
N-(3-bromophényl)-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est unique en raison de sa combinaison de groupes bromophényle, chlorophényle, méthoxyphényle et triazolyle, qui confèrent des propriétés chimiques et biologiques spécifiques non trouvées dans les analogues plus simples.
Cet article détaillé fournit un aperçu complet de N-(3-bromophényl)-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires.
Propriétés
Numéro CAS |
476484-46-5 |
|---|---|
Formule moléculaire |
C23H18BrClN4O2S |
Poids moléculaire |
529.8 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H18BrClN4O2S/c1-31-20-11-5-15(6-12-20)22-27-28-23(29(22)19-9-7-17(25)8-10-19)32-14-21(30)26-18-4-2-3-16(24)13-18/h2-13H,14H2,1H3,(H,26,30) |
Clé InChI |
OODJCUOXCOGYQH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


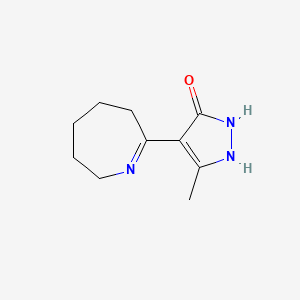

![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)

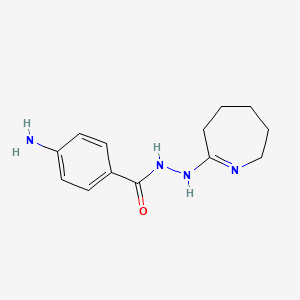

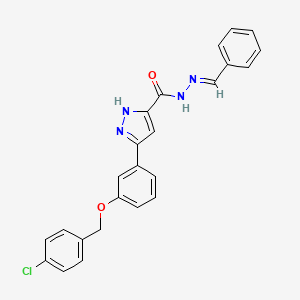
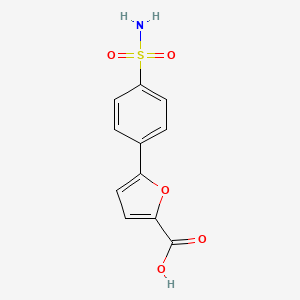
![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)

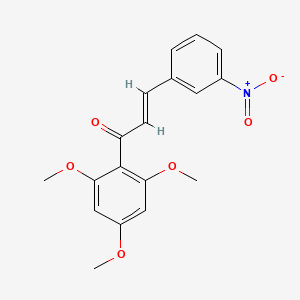
![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)
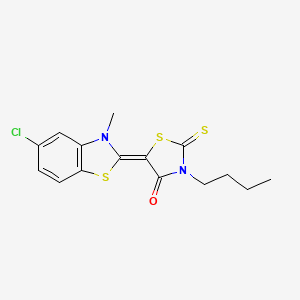
![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
